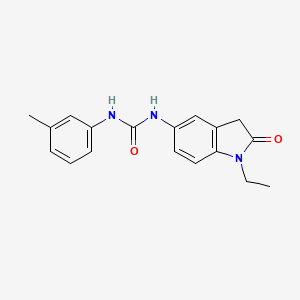
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea, also known as EOI, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound has shown promising results in various studies, which has led to increased interest in its synthesis, mechanism of action, and potential applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
A variety of derivatives related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea have been synthesized and characterized, revealing their potential in various fields of scientific research. For instance, the simple and efficient method for the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives offers a pathway to a range of compounds with possible applications in medicinal chemistry and materials science. These derivatives are prepared by combining 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in ethanol, showcasing good yields and avoiding the use of chromatography (Yan, Lei, & Hu, 2014).
Antioxidant and Antitumor Potential
Several studies have explored the antioxidant and antitumor properties of compounds structurally related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea. Asymmetric bis-isatin derivatives containing the urea/thiourea moiety have shown moderate antioxidant activity, indicating potential therapeutic applications. These findings are complemented by computational analyses, which provide insights into the structure-activity relationships and the chemical reactivity of these compounds (Yakan et al., 2021).
Catalytic Applications and Environmental Impact
Research on the catalytic applications of urea derivatives, including those similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea, has demonstrated their utility in various chemical processes. For example, urea has been identified as an efficient and reusable catalyst for the glycolysis of poly(ethylene terephthalate) wastes. This process highlights the role of hydrogen bonds in catalysis and presents an environmentally friendly approach to recycling plastic wastes (Wang et al., 2012).
Functionalization of Nanomaterials
The functionalization of carbon nanotubes (CNTs) with (3-oxoindolin-2-ylidene) urea derivatives has been investigated for its potential in cancer therapy. This approach aims to modify the biological properties of nanotubes, making them more suitable for use in medical applications, such as targeted cancer treatment. The study demonstrates the successful attachment of these urea derivatives to CNTs, paving the way for their application in chemotherapy, especially against gastric cancer (Heidari Keshel et al., 2013).
Propriétés
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-21-16-8-7-15(10-13(16)11-17(21)22)20-18(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIVNKEUNVSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

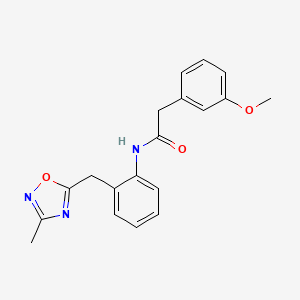
![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)
![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)
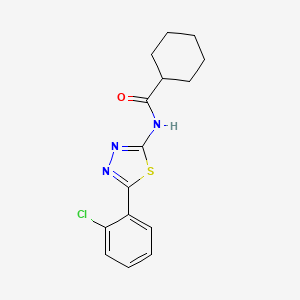
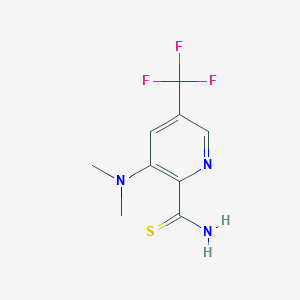


![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine](/img/structure/B2862136.png)
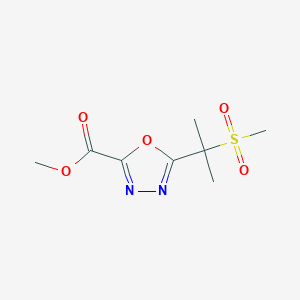

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2862143.png)